molecular formula C6H3FN2S B13478177 2-Fluoro-6-isothiocyanatopyridine

2-Fluoro-6-isothiocyanatopyridine

Cat. No.: B13478177
M. Wt: 154.17 g/mol
InChI Key: UCKKCYQTAOYMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and isothiocyanate groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isothiocyanatopyridine typically involves the introduction of fluorine and isothiocyanate groups into the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isothiocyanatopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Addition Reactions: Amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Aminopyridines: Formed from reduction reactions.

Scientific Research Applications

2-Fluoro-6-isothiocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic addition reactions.

    6-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its stability and reactivity.

    2-Chloro-6-isothiocyanatopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.

Uniqueness

2-Fluoro-6-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides high reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H3FN2S

Molecular Weight

154.17 g/mol

IUPAC Name

2-fluoro-6-isothiocyanatopyridine

InChI

InChI=1S/C6H3FN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H

InChI Key

UCKKCYQTAOYMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.